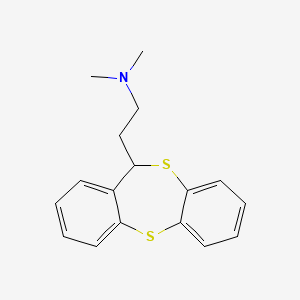
11-(2-Dimethylaminoethyl)-11H-dibenzo(b,e)-1,4-dithiepin
Cat. No. B8354195
M. Wt: 301.5 g/mol
InChI Key: LIABTKMSNBPDSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04431808
Procedure details


A solution of 3.40 g of 11H-dibenzo(b,e)-1,4-dithiepin (K. Sindelar, M. Protiva and M. Hrubantova, Czech. 202.239) in 50 ml of ether was treated dropwise over 20 minutes of 15% n-butyllithium solution in hexane in a nitrogen atmosphere. The mixture was stirred for 30 minutes at room temperature and then treated with external cooling with ice and water and with 10 ml of 2-dimethylaminoethyl chloride, added dropwise. Then, the mixture was stirred for another 2 hours at room temperature. It was then washed with water and the basic product extracted into a mild excess of 1:1 dilute hydrochloric acid. The acid aqueous layer was separated, made alkaline with aqueous ammonia and the base extracted with ether. The extract was dried with potassium carbonate and evaporated. The remaining oily base was dissolved in 7 ml of acetone and treated with a solution of 1.81 g of oxalic acid in 5 ml of acetone. The crystalline hydrogen oxalate (5.31 g) separated, was filtered with suction and purified by recrystallization from aqueous ethanol, m.p. 195°-197° C.
Name
11H-dibenzo(b,e)-1,4-dithiepin
Quantity
3.4 g
Type
reactant
Reaction Step One






Identifiers


|
REACTION_CXSMILES
|
[CH:1]1[C:11]2[CH2:10][S:9][C:8]3[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=3[S:6][C:5]=2[CH:4]=[CH:3][CH:2]=1.C([Li])CCC.O.[CH3:22][N:23]([CH3:27])[CH2:24][CH2:25]Cl>CCOCC.CCCCCC>[CH3:22][N:23]([CH3:27])[CH2:24][CH2:25][CH:10]1[S:9][C:8]2[CH:12]=[CH:13][CH:14]=[CH:15][C:7]=2[S:6][C:5]2[CH:4]=[CH:3][CH:2]=[CH:1][C:11]1=2
|
Inputs


Step One
|
Name
|
11H-dibenzo(b,e)-1,4-dithiepin
|
|
Quantity
|
3.4 g
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2SC3=C(SCC21)C=CC=C3
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)[Li]
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CCCCCC
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
|
Name
|
|
|
Quantity
|
10 mL
|
|
Type
|
reactant
|
|
Smiles
|
CN(CCCl)C
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred for 30 minutes at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
added dropwise
|
STIRRING
|
Type
|
STIRRING
|
|
Details
|
Then, the mixture was stirred for another 2 hours at room temperature
|
|
Duration
|
2 h
|
WASH
|
Type
|
WASH
|
|
Details
|
It was then washed with water
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the basic product extracted into a mild excess of 1:1 dilute hydrochloric acid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The acid aqueous layer was separated
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
the base extracted with ether
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The extract was dried with potassium carbonate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
evaporated
|
DISSOLUTION
|
Type
|
DISSOLUTION
|
|
Details
|
The remaining oily base was dissolved in 7 ml of acetone
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
treated with a solution of 1.81 g of oxalic acid in 5 ml of acetone
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The crystalline hydrogen oxalate (5.31 g) separated
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered with suction
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by recrystallization from aqueous ethanol, m.p. 195°-197° C.
|
Outcomes


Product
Details
Reaction Time |
30 min |
|
Name
|
|
|
Type
|
|
|
Smiles
|
CN(CCC1C2=C(SC3=C(S1)C=CC=C3)C=CC=C2)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
